Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver
Overview
Description
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver is a useful research compound. Its molecular formula is C27H36AgClN2 and its molecular weight is 531.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complexes : Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver has been synthesized and characterized in various studies. For instance, Gaillard et al. (2009) synthesized and characterized the compound, along with gold(I) and gold(III) complexes, analyzing the steric hindrance of the ligand (Gaillard, S., Bantreil, X., Slawin, A., & Nolan, S. (2009)).
Water-Soluble Complexes and Spectroscopic Characterization : Moore et al. (2006) synthesized water-soluble silver complexes using zwitterionic imidazolium compounds, characterizing these compounds spectroscopically and via mass spectrometry (Moore, L. R., Cooks, S. M., Anderson, M. S., Schanz, H., Griffin, S., Rogers, R., Kirk, M., & Shaughnessy, K. H. (2006)).
Crystal Structure Analysis : The crystal structure of bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver(I) chloride has been analyzed, revealing molecular linkages and structural inclinations (Sänger, I., Lerner, H., & Bolte, M. (2015)).
Oxygen-functionalised-NHC Silver(I) Complexes : Hameury et al. (2014) synthesized new oxygen-functionalised-NHC silver(I) complexes, exploring their NHC transmetallation to nickel(II) (Hameury, S., de Frémont, P., Breuil, P., Olivier-Bourbigou, H., & Braunstein, P. (2014)).
Silver and Rhodium Complexes of Imidazolidin‐2‐ylidenes : Silver(I) complexes with imidazolidin-2-ylidenes have been prepared and characterized, analyzing their reactivity and decomposition pathways (Paas, M., Wibbeling, B., Fröhlich, R., & Hahn, F. (2006)).
Anticancer Properties of Silver(I) N-heterocyclic Carbene Complexes : Studies have explored the anticancer properties of silver(I) N-heterocyclic carbene complexes, comparing their efficacy with cisplatin (Siciliano, T., Deblock, M. C., Hindi, K., Durmus, S., Panzner, M., Tessier, C., & Youngs, W. (2011)).
Reactions with Group 4 Metal Containing Lewis Acids : Hollmann et al. (2005) investigated the reactivity of N-heterocyclic carbene silver(I) complexes with group 4 metal-containing Lewis acids, leading to the formation of unique salts (Hollmann, D., Kennedy, A., Spicer, M., Ramnial, T., Clyburne, J., & Abernethy, C. D. (2005)).
Catalytic Applications in Ring Closing Metathesis : Jafarpour et al. (1999) studied complexes of ruthenium bearing the carbene ligand for their efficiency as catalyst precursors in ring closing olefin metathesis (Jafarpour, L., Huang, J., Stevens, E., & Nolan, S. (1999)).
Properties
InChI |
InChI=1S/C27H36N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDTUAJUVJOFQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36AgClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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